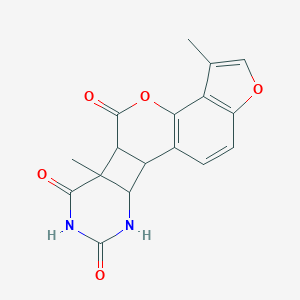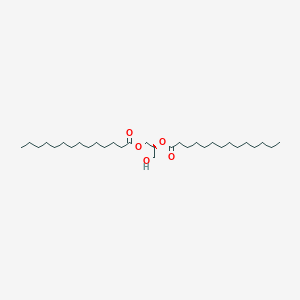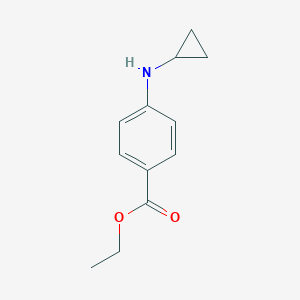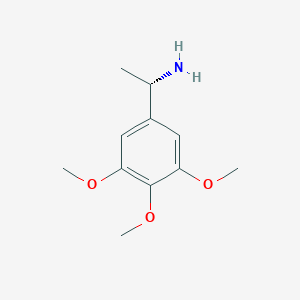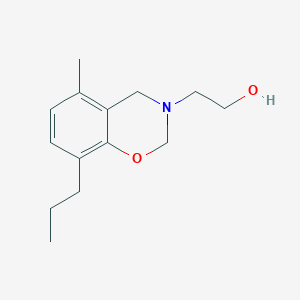
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine, also known as HMB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a benzoxazine derivative that has been extensively studied for its unique properties, including its ability to act as a polymerization initiator, flame retardant, and antioxidant.
Applications De Recherche Scientifique
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been extensively studied for its potential applications in various fields, including polymer science, material science, and medicinal chemistry. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to act as a polymerization initiator, which makes it useful in the production of various polymers, including polyurethanes, polycarbonates, and epoxy resins. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has also been found to be an effective flame retardant, which makes it useful in the production of fire-resistant materials. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have antioxidant properties, which makes it useful in the development of anti-aging and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine is not fully understood, but it is believed to involve the formation of free radicals. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to act as a radical scavenger, which helps to prevent the formation of harmful free radicals. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to inhibit the activity of certain enzymes that are involved in the production of free radicals.
Effets Biochimiques Et Physiologiques
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have a variety of biochemical and physiological effects. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has also been shown to have neuroprotective properties, which can help to protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has several advantages for use in lab experiments. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, there are also limitations to the use of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine in lab experiments. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be toxic at high concentrations, which means that it must be used with caution. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be difficult to work with due to its tendency to polymerize.
Orientations Futures
There are several future directions for research on 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine. One area of research is the development of new methods for synthesizing 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine that are more efficient and environmentally friendly. Another area of research is the development of new applications for 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine, including its use in drug development and as a biomaterial. Additionally, further research is needed to fully understand the mechanism of action of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine and its potential for use in various fields.
Méthodes De Synthèse
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods, including the reaction of 3,4-dihydro-2H-1,3-benzoxazine with 3-hydroxypropionic acid and isobutylene. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, and at a high temperature. The resulting product is then purified through a series of extraction and distillation processes.
Propriétés
Numéro CAS |
117652-03-6 |
|---|---|
Nom du produit |
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine |
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-(5-methyl-8-propyl-2,4-dihydro-1,3-benzoxazin-3-yl)ethanol |
InChI |
InChI=1S/C14H21NO2/c1-3-4-12-6-5-11(2)13-9-15(7-8-16)10-17-14(12)13/h5-6,16H,3-4,7-10H2,1-2H3 |
Clé InChI |
KVVOGCVXVAYLDV-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=C(C=C1)C)CN(CO2)CCO |
SMILES canonique |
CCCC1=C2C(=C(C=C1)C)CN(CO2)CCO |
Autres numéros CAS |
117652-03-6 |
Synonymes |
3-(hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine 3-HMMDB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



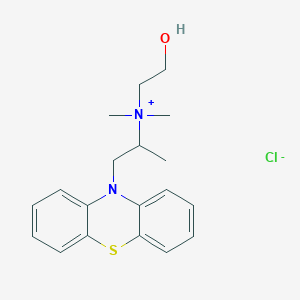


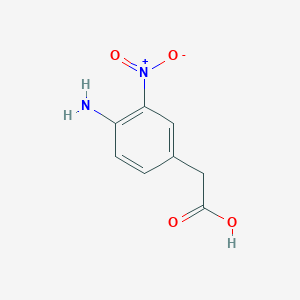
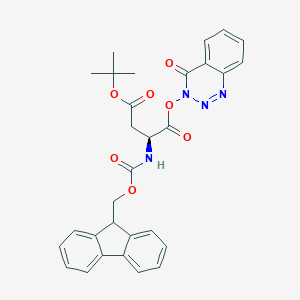

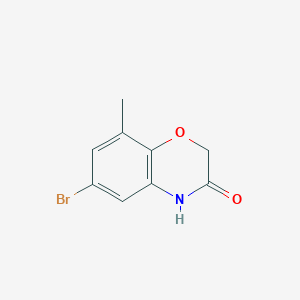
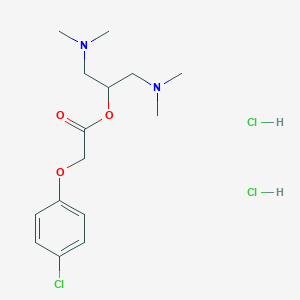
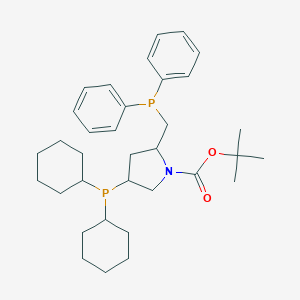
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
